(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran
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Overview
Description
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran is a chiral compound with a complex structure that includes a dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran typically involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chiral center: This is often done using chiral catalysts or reagents to ensure the desired stereochemistry.
Functional group modifications: Various functional groups can be introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated or ketone derivatives.
Reduction: This can result in the formation of reduced derivatives with different functional groups.
Substitution: This can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or alkanes.
Scientific Research Applications
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran: The enantiomer of the compound, which may have different biological activities.
2,3-Dihydrobenzofuran derivatives: Other compounds with similar core structures but different substituents.
Uniqueness
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran is unique due to its specific stereochemistry and functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
647033-36-1 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(2S)-2-[2-methyl-1-(4-methylphenyl)propan-2-yl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H22O/c1-14-8-10-15(11-9-14)13-19(2,3)18-12-16-6-4-5-7-17(16)20-18/h4-11,18H,12-13H2,1-3H3/t18-/m0/s1 |
InChI Key |
QNBMTCYUPNBFNR-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(C)(C)[C@@H]2CC3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)C2CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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